molecular formula C16H25N3O3 B3007484 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone CAS No. 1396675-91-4

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

Cat. No.: B3007484
CAS No.: 1396675-91-4
M. Wt: 307.394
InChI Key: VWWGAAWKGXHONP-UHFFFAOYSA-N
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Description

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.394. The purity is usually 95%.
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Scientific Research Applications

Metabolism Study

A research study by Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, Lu AA21004, which is structurally similar to the compound . They explored the enzymatic pathways involved in its metabolism, providing insight into the drug's breakdown and interactions within the body.

Synthesis and Characterization

Bhat et al. (2018) conducted a study on the synthesis of dihydropyrimidinone derivatives containing a piperazine/morpholine moiety, similar to the compound of interest. This research, detailed in their paper, showcases the methods and efficiency of synthesizing such compounds, which are critical in pharmaceutical development (Bhat et al., 2018).

Antibacterial Properties

Miyamoto et al. (1990) explored the structure-activity relationships of a series of quinolone derivatives, including compounds with piperazine structures. Their work highlighted the antibacterial properties of these compounds, potentially applicable to the compound (Miyamoto et al., 1990).

Antimicrobial Studies

Rajkumar et al. (2014) studied the synthesis and antimicrobial activities of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. This research is relevant as it provides insights into the antimicrobial potential of compounds with similar structures (Rajkumar et al., 2014).

Electrochemical Synthesis

Nematollahi et al. (2014) discussed the electrochemical synthesis of benzoquinone derivatives, including those with piperazine structures. This research offers a perspective on novel synthesis methods that could be applicable to related compounds (Nematollahi et al., 2014).

Properties

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-11-14(12(2)22-17-11)9-16(21)19-7-5-18(6-8-19)10-15(20)13-3-4-13/h13,15,20H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWGAAWKGXHONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.